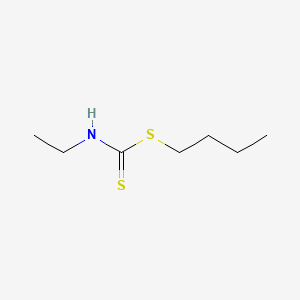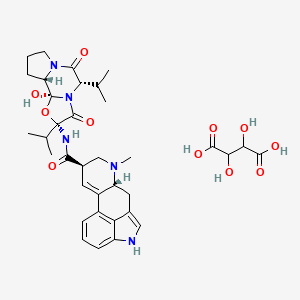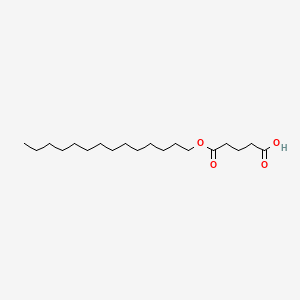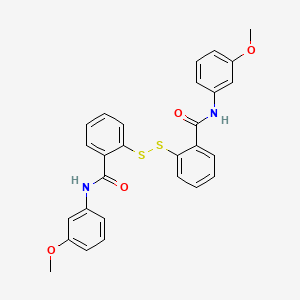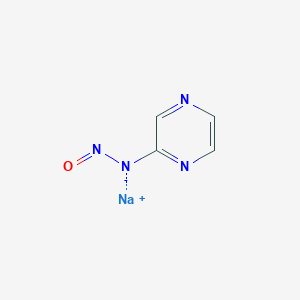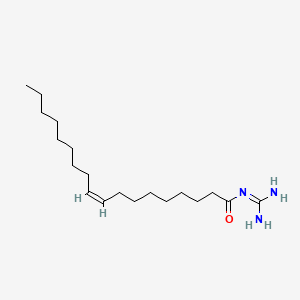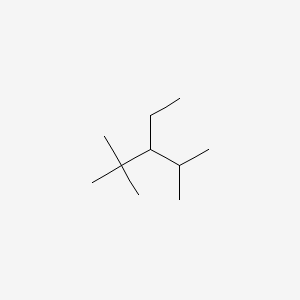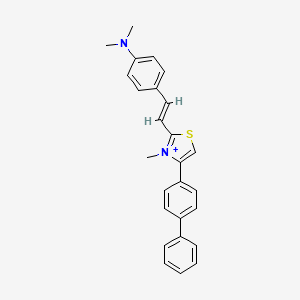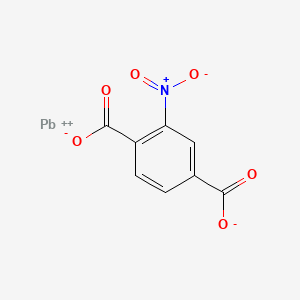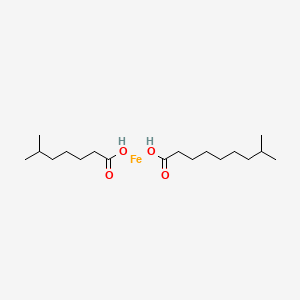
(Isodecanoato-O)(isooctanoato-O)iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) is a coordination compound consisting of iron coordinated with isodecanoic acid and isooctanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) typically involves the reaction of iron salts with isodecanoic acid and isooctanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction can be represented as follows:
FeCl3+C9H19COOH+C8H17COOH→Fe(C9H19COO)(C8H17COO)+3HCl
Industrial Production Methods
In industrial settings, the production of Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides.
Reduction: It can be reduced to form lower oxidation state iron compounds.
Substitution: The ligands (isodecanoic acid and isooctanoic acid) can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions can be carried out using various organic acids or amines.
Major Products Formed
Oxidation: Iron oxides such as iron(III) oxide.
Reduction: Iron(II) complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Material Science: The compound is used in the preparation of advanced materials with specific properties.
Biology and Medicine:
Industry: The compound is used in the production of coatings, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) involves its ability to coordinate with various substrates, facilitating chemical reactions. The iron center acts as a Lewis acid, activating the substrates and enabling their transformation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron,(octanoato-O)(decanoato-O)-(9CI)
- Iron,(nonanoato-O)(heptanoato-O)-(9CI)
- Iron,(hexanoato-O)(undecanoato-O)-(9CI)
Uniqueness
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) is unique due to its specific combination of isodecanoic acid and isooctanoic acid ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
94020-90-3 |
|---|---|
Formule moléculaire |
C18H36FeO4 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
iron;6-methylheptanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Fe/c1-9(2)7-5-3-4-6-8-10(11)12;1-7(2)5-3-4-6-8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
LRWFABVBILISHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCC(=O)O.CC(C)CCCCC(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
